molecular formula C15H20N2 B11997840 N,N-Dimethyl-N'-naphthylpropane-1,3-diamine CAS No. 5235-83-6

N,N-Dimethyl-N'-naphthylpropane-1,3-diamine

Cat. No.: B11997840
CAS No.: 5235-83-6
M. Wt: 228.33 g/mol
InChI Key: UXKSOKMNCZEVNT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-naphthylpropane-1,3-diamine is an organic compound with the molecular formula C15H20N2 and an average mass of 228.339 g/mol . It is classified by the EINECS number 226-034-8 and is identified by the CAS Registry Number 5235-83-6 . As a derivative of 1,3-propanediamine, this chemical belongs to a class of molecules that serve as important intermediates and monomers in various applied research fields . Diamines, characterized by their saturated carbon backbone and two amine groups, are widely utilized as building blocks for polyamide plastics, agrochemicals, and other specialty chemicals . The naphthyl substituent in its structure suggests potential for unique optical properties or application in the synthesis of aromatic complexes. Researchers value this diamine for its use in developing novel compounds and materials. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

CAS No.

5235-83-6

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N',N'-dimethyl-N-naphthalen-1-ylpropane-1,3-diamine

InChI

InChI=1S/C15H20N2/c1-17(2)12-6-11-16-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16H,6,11-12H2,1-2H3

InChI Key

UXKSOKMNCZEVNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Two-Step Alkylation and Coupling Approach

A widely referenced method for synthesizing substituted diamines involves sequential alkylation and coupling reactions. For this compound, this approach begins with the preparation of N,N-dimethyl-1,3-propanediamine (DMAPA), followed by naphthyl group introduction.

Step 1: Synthesis of DMAPA
DMAPA is synthesized via the catalytic hydrogenation of dimethylaminopropionitrile (DMAPN), which is derived from the reaction of dimethylamine and acrylonitrile. Patent CN103333073B details a continuous fixed-bed process where dimethylamine and acrylonitrile react at a molar ratio of 10:1–1:1, temperatures of 10–120°C, and pressures of 0.1–8 MPa. The resulting DMAPN is hydrogenated in a second fixed-bed reactor using Raney-Ni catalyst under 3–10 MPa hydrogen pressure, achieving yields exceeding 98%.

Step 2: Naphthyl Group Introduction
The primary amine group of DMAPA is functionalized with a naphthyl moiety through nucleophilic substitution or reductive amination:

  • Nucleophilic Substitution : Reacting DMAPA with 1-chloronaphthalene or 1-bromonaphthalene in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–120°C for 12–24 hours.

  • Reductive Amination : Condensing DMAPA with 1-naphthaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6) at room temperature.

Reaction ParameterNucleophilic SubstitutionReductive Amination
Temperature80–120°C25–40°C
Catalyst/ReagentK₂CO₃NaBH₃CN
SolventDMFMethanol
Typical Yield60–75%70–85%

One-Pot Reductive Amination Strategy

An alternative single-step method involves the reductive amination of 1,3-diaminopropane with formaldehyde and 1-naphthaldehyde. In this approach:

  • 1,3-Diaminopropane reacts with excess formaldehyde under acidic conditions to form N,N-dimethyl-1,3-propanediamine intermediates.

  • The remaining primary amine group undergoes reductive amination with 1-naphthaldehyde using Pd/C or Raney-Ni catalysts under hydrogen pressure (3–5 MPa).

This method simplifies purification but requires precise stoichiometric control to avoid over-alkylation. Yields range from 65% to 80%, depending on catalyst loading and reaction time.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

The hydrogenation of nitriles to amines is critical in DMAPA synthesis. Patent CN103333073B emphasizes the use of Raney-Ni catalysts with alkaline co-catalysts (e.g., 0.1–10% NaOH in methanol), which enhance selectivity by mitigating secondary amine formation. Key parameters include:

  • Hydrogen Pressure : 3–10 MPa (optimal: 6 MPa)

  • Temperature : 50–90°C

  • Space Velocity : 0.1–4 h⁻¹

Under these conditions, DMAPN conversion exceeds 99.8%, with N,N-dimethyl-1,3-propanediamine yields ≥98%.

Solvent and Base Selection for Naphthylation

For nucleophilic substitution reactions, solvent polarity significantly impacts reaction kinetics. Dimethylformamide (DMF) outperforms toluene or THF due to its high dielectric constant, which stabilizes ionic intermediates. Similarly, using K₂CO₃ instead of stronger bases (e.g., NaOH) reduces side reactions such as elimination or over-alkylation.

Analytical Validation and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the primary method for purity assessment. As reported by SIELC Technologies, reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water mobile phases (adjusted to pH 2.5 with phosphoric acid) achieves baseline separation of this compound from synthetic byproducts. Typical retention times range from 8.5 to 9.2 minutes under isocratic conditions.

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy : Strong absorption bands at 3280 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N stretch) confirm amine functionality. The naphthyl group is identified via aromatic C-H bends at 750–850 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 1.65 ppm (m, 2H, CH₂), 2.25 ppm (s, 6H, N(CH₃)₂), 2.70 ppm (t, 2H, NCH₂), 3.40 ppm (t, 2H, NHCH₂), 7.45–8.10 ppm (m, 7H, naphthyl).

    • ¹³C NMR : δ 45.2 ppm (N(CH₃)₂), 53.8 ppm (NHCH₂), 125–134 ppm (naphthyl carbons).

Industrial-Scale Considerations

Continuous vs. Batch Processes

Patent CN103333073B advocates for continuous fixed-bed reactors over batch systems due to their superior mass transfer, reduced back-mixing, and higher throughput . For large-scale synthesis, a tandem reactor system could integrate DMAPA production and naphthyl functionalization, minimizing intermediate purification steps.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-naphthylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH(_{4})) to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3}))

    Reduction: Lithium aluminum hydride (LiAlH({4}))

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides

Major Products

    Oxidation: Naphthoquinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted naphthyl derivatives

Scientific Research Applications

N,N-Dimethyl-N’-naphthylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-naphthylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π stacking interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N,N-Dimethyl-N'-phenylpropane-1,3-diamine Derivatives

  • SYBR Green I: A fluorophore with a propane-1,3-diamine core substituted by dimethylamino and a benzothiazole-phenylquinolinium group. Its extended conjugation system enables strong DNA-binding fluorescence, unlike the naphthyl variant, which lacks such electronic delocalization. SYBR Green I’s applications in molecular biology (e.g., real-time PCR) highlight how aromatic substituents dictate optical properties .
  • N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (APDA): Features a long dodecyl chain and aminopropyl group, granting potent antimicrobial activity. The hydrophobic dodecyl chain enhances membrane disruption, a property absent in the naphthyl derivative, suggesting the naphthyl group may prioritize aromatic stacking over lipid interactions .

Table 1: Impact of Substituents on Properties

Compound Substituents Key Properties/Applications Reference
N,N-Dimethyl-N'-naphthylpropane-1,3-diamine Naphthyl, dimethylamino Potential surfactant, ligand -
SYBR Green I Benzothiazole-phenylquinolinium DNA staining, fluorescence
APDA Dodecyl, aminopropyl Antimicrobial activity

Chain Length and Branching Effects

  • N,N,N’,N’-Tetradodecylpropane-1,3-diamine (AL-E12): A tetra-alkylated diamine with four dodecyl chains. This structure forms stable lipoplexes for gene delivery due to enhanced hydrophobic interactions, contrasting with the mono-naphthyl derivative’s likely lower aggregation propensity .
  • 2-Ethyl-N',N'-dimethylpropane-1,3-diamine: An ethyl-branched isomer. Branching reduces crystallinity and may increase solubility in nonpolar solvents compared to linear analogs like the target compound .

Table 2: Chain Modifications and Functional Outcomes

Compound Chain Structure Functional Role Reference
AL-E12 Four dodecyl chains Gene delivery vehicle
2-Ethyl-N',N'-dimethylpropane-1,3-diamine Ethyl branch Solubility modulation

Physicochemical Properties

  • N,N-Dimethyl-1,3-propanediamine (DMAPA) : A simpler analog with two methyl groups. It is a strong base (pKa ~10) and water-soluble surfactant. The naphthyl derivative’s solubility is likely lower due to hydrophobicity but may exhibit enhanced thermal stability .
  • SYBR Green I : Low solubility in aqueous buffers without DMSO, whereas the naphthyl compound’s solubility profile would depend on solvent polarity and substituent interactions .

Biological Activity

N,N-Dimethyl-N'-naphthylpropane-1,3-diamine (CAS 5235-83-6) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C15H20N2
  • Molecular Weight : 244.34 g/mol
  • CAS Number : 5235-83-6
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antioxidant Properties : Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells. For instance, certain naphthalene derivatives have shown potential in inducing apoptosis in various cancer cell lines .
  • Antimicrobial Effects : The compound has been assessed for its ability to inhibit bacterial growth, with some studies indicating effectiveness against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signal Transduction Pathways : The compound may interfere with pathways that regulate cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest a role in mitigating oxidative damage within cells.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A2780 ovarian cancer cells. The results indicated an IC50 value of approximately 13.7 µM, suggesting significant cytotoxicity against these cells .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, derivatives of naphthalene-based amines were tested against various bacterial strains. The results demonstrated a notable inhibition zone against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AnticancerIC50 = 13.7 µM in A2780 ovarian cancer cells
AntimicrobialEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N,N-Dimethyl-N'-naphthylpropane-1,3-diamine?

  • Methodology : The compound can be synthesized via alkylation reactions using precursors like 1,3-diaminopropane and methylamine under controlled conditions. Continuous flow reactors improve yield by maintaining steady reactant supply and product removal . Purification typically involves fractional distillation or crystallization to isolate high-purity product .
  • Key Considerations : Reaction temperature and stoichiometric ratios must be optimized to avoid byproducts such as over-alkylated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • UV-Vis and Fluorescence Spectroscopy : Detect electronic transitions and intramolecular charge transfer (ICT) states, as observed in structurally similar diamines .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry, leveraging programs like SHELXL for refinement .
    • Data Interpretation : Compare experimental spectra with computational models (e.g., DFT) to validate structural assignments .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the compound’s charge transfer properties?

  • Methodology : Investigate solvent-dependent absorption/emission spectra (e.g., in cyclohexane vs. DMSO) to assess ICT behavior. DFT calculations (B3LYP functional) model charge redistribution in ground and excited states .
  • Contradictions : Discrepancies between experimental Stokes shifts and computational predictions may arise from solvent relaxation effects or incomplete basis sets. Multi-reference methods (e.g., CASSCF) can improve accuracy .

Q. What coordination chemistry applications exist for this diamine in metal complexes?

  • Methodology : Use the diamine as a polydentate ligand to synthesize transition metal complexes (e.g., Cu(II) or Co(II)). Characterize via single-crystal XRD and magnetic susceptibility measurements .
  • Catalytic Insights : Assess catalytic activity in oxidation reactions (e.g., catecholase-like activity) using substrates like 3,5-di-tert-butylcatechol. Compare turnover rates with other ligands .

Q. How does this compound interact with biological targets, such as enzymes or membranes?

  • Methodology :

  • Biochemical Assays : Evaluate inhibition of pathways like the IRE1α-XBP1 unfolded protein response using luciferase reporter systems .
  • Molecular Dynamics (MD) : Simulate binding interactions with lipid bilayers or proteins to predict membrane permeability or receptor affinity .
    • Data Challenges : Experimental IC50 values may conflict with MD-predicted binding energies due to solvation effects or conformational flexibility.

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

  • Methodology :

  • Hybrid QM/MM Calculations : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects .
  • Error Analysis : Quantify uncertainties in DFT functionals (e.g., overestimation of HOMO-LUMO gaps) and recalibrate using benchmark experimental data .

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